tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate
Overview
Description
tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate: is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often utilized as a building block in the synthesis of more complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The tert-butyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: As a building block for the synthesis of complex organic molecules, it is used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
- tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl exo-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate
Uniqueness: tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate is unique due to its specific bicyclic structure, which includes both oxygen and nitrogen atoms. This structure imparts distinct chemical and physical properties, making it a valuable scaffold for the synthesis of diverse compounds. Its stability and reactivity also set it apart from other similar compounds, allowing for a wide range of applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-7-4-8(11)6-13-5-7/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXGQPXJMBXTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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